8H-Furo[3,2-g]indole
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Overview
Description
8H-Furo[3,2-g]indole is a heterocyclic compound that features a fused ring system combining a furan ring and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Furo[3,2-g]indole can be achieved through several methods. One common approach involves the construction of the furan ring based on a functional indole skeleton. This can be done through reactions such as cyclization of appropriate precursors under specific conditions . Another method involves forming the indole ring from reactions between anilines and functional furans . Additionally, ring-closing reactions of open-chain structures can also be employed to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions: 8H-Furo[3,2-g]indole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
8H-Furo[3,2-g]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8H-Furo[3,2-g]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
- Furo[2,3-b]indole
- Furo[3,4-b]indole
- Pyrrolo[3,4-b]indole
Comparison: 8H-Furo[3,2-g]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required .
Properties
CAS No. |
863994-90-5 |
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Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
8H-furo[3,2-g]indole |
InChI |
InChI=1S/C10H7NO/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6,11H |
InChI Key |
BSPXWOWUDWKJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN3)OC=C2 |
Origin of Product |
United States |
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